REACTION_CXSMILES
|
Cl.[NH2:2][CH:3]1[CH2:9][CH:8]2[NH:10][CH:5]([CH2:6][CH2:7]2)[CH2:4]1.[OH-].[K+]>C(O)C>[NH2:2][CH:3]1[CH2:4][CH:5]2[NH:10][CH:8]([CH2:7][CH2:6]2)[CH2:9]1 |f:0.1,2.3|
|
Name
|
hydrochloride
|
Quantity
|
8.3 g
|
Type
|
reactant
|
Smiles
|
Cl.NC1CC2CCC(C1)N2
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
5.2 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
by stirring at room temperature for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
Insoluble matters were filtered off
|
Type
|
DISTILLATION
|
Details
|
the solvent was then distilled off
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1CC2CCC(C1)N2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.3 g | |
YIELD: CALCULATEDPERCENTYIELD | 35.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |